molecular formula C17H13NO4 B1361796 2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 306320-92-3

2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B1361796
CAS No.: 306320-92-3
M. Wt: 295.29 g/mol
InChI Key: SIWXMKDPCUAHIK-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound with a complex structure that includes a dioxoisoindole core and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 2,5-dimethylphenylacetic acid from paraxylene. This process involves several reactions, including Friedel-Crafts acylation, ketalation, zinc salt catalytic rearrangement, alkaline hydrolysis, and acidification . The intermediate product is then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of advanced catalysts and optimized reaction conditions to ensure efficient synthesis. For example, the use of ionic liquids as solvents and catalysts can enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylphenylacetic acid
  • 2,5-Dimethylphenylthioureido acid derivatives
  • 2-Aminothiazole derivatives

Uniqueness

2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-9-3-4-10(2)14(7-9)18-15(19)12-6-5-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWXMKDPCUAHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352710
Record name 2-(2,5-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306320-92-3
Record name 2-(2,5-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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